molecular formula C15H12N4O6 B3821198 N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

Cat. No. B3821198
M. Wt: 344.28 g/mol
InChI Key: JYAQOHVPHGZKHH-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide, also known as DABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DABA is a yellow crystalline powder that is soluble in organic solvents such as acetone, ethanol, and chloroform.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has been used in the synthesis of other compounds that have potential applications in drug discovery and development. It has also been used in the development of sensors for the detection of explosives and other hazardous materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is not fully understood. However, it has been proposed that N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has also been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9 enzymes.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 enzymes. However, further studies are needed to determine the exact biochemical and physiological effects of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be determined using HPLC or NMR spectroscopy. N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has been extensively studied for its potential applications in various fields of research, and its mechanism of action is well-understood. However, N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide also has a short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for the study of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide. One potential direction is the development of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide-based compounds for the treatment of inflammatory diseases and cancer. Another potential direction is the development of sensors for the detection of explosives and other hazardous materials. Further studies are needed to determine the exact mechanism of action of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide and its potential applications in various fields of research.

properties

IUPAC Name

N-(4-acetamidophenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-9(20)16-11-2-4-12(5-3-11)17-15(21)10-6-13(18(22)23)8-14(7-10)19(24)25/h2-8H,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQOHVPHGZKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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